(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid
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Overview
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid is a boronic acid derivative that features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxadiazole under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
(5-Phenyl-1,3,4-oxadiazol-2-yl)boronic acid can be compared with other boronic acid derivatives and oxadiazole compounds:
Properties
Molecular Formula |
C8H7BN2O3 |
---|---|
Molecular Weight |
189.97 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5,12-13H |
InChI Key |
ZRABUTWSVKKMAF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN=C(O1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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